molecular formula C15H22N2O5S B2691779 N-{2-[butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 899968-00-4

N-{2-[butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2691779
CAS No.: 899968-00-4
M. Wt: 342.41
InChI Key: XEVFFKDGFJAPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 899968-00-4) is a specialized organic compound of significant interest in medicinal chemistry research . It features a 1,3-benzodioxole carboxamide core linked to a butyl(methyl)sulfamoylethyl moiety, a structural combination that offers distinct reactivity and potential for further functionalization . The benzodioxole scaffold is known to contribute to molecular stability and can influence biological activity, while the sulfonamide group enhances its properties as a versatile intermediate . This well-defined molecular architecture, with a molecular formula of C15H22N2O5S and a molecular weight of 342.41 g/mol, ensures reproducibility in synthetic processes . Its primary research value lies in its application as a key building block in pharmaceutical and agrochemical synthesis . The compound's structure, which integrates multiple pharmacophoric elements, makes it a candidate for probing new biological pathways. In particular, structural analogs featuring sulfonamide groups have been investigated in the development of antibacterial agents . Furthermore, the benzodioxole motif is a component of interest in the design and development of inhibitors for enzymes like Cyclooxygenase-2 (COX-II), an important therapeutic target in inflammation-related illnesses . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[butyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-3-4-8-17(2)23(19,20)9-7-16-15(18)12-5-6-13-14(10-12)22-11-21-13/h5-6,10H,3-4,7-9,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVFFKDGFJAPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and other advanced technologies to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C15H22N2O5SC_{15}H_{22}N_{2}O_{5}S and a CAS number of 899968-00-4. Its structure features a benzodioxole moiety that is known for various biological activities, making it a suitable candidate for further pharmacological studies.

Anticancer Applications

Recent studies have highlighted the potential of N-{2-[butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide as an anticancer agent. The compound exhibits significant activity through the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.

Case Studies

A study published in Royal Society of Chemistry Advances evaluated various benzenesulfonamide derivatives, including this compound, showcasing their efficacy against multiple cancer cell lines and their ability to inhibit tumor growth through targeted enzyme activity .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties.

Research Findings

The compound was tested against various bacterial strains, demonstrating promising antibacterial activity that supports its potential use in treating infections caused by resistant bacteria .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it valuable for therapeutic applications beyond cancer and infection control.

Target Enzymes

  • Carbonic Anhydrase : As mentioned, CA IX is a key target due to its role in tumorigenesis.
  • Acetylcholinesterase : Preliminary studies suggest that related compounds may also inhibit acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Research Findings

ApplicationMechanismKey FindingsReferences
AnticancerCA IX InhibitionIC50 = 10.93–25.06 nM; induces apoptosis
AntimicrobialEnzyme inhibitionEffective against bacterial growth
Enzyme InhibitionTargeting CA IX and AChEPotential for neurodegenerative disease treatment

Mechanism of Action

The mechanism of action of N-{2-[butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following analysis compares N-{2-[butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide with structurally or functionally related compounds, focusing on substituent variations, molecular properties, and reported bioactivities.

Structural Analogs from the Same Chemical Class

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Variations Molecular Weight CAS Number Notes
This compound Butyl(methyl)sulfamoyl ethyl side chain Not reported 899968-00-4 Reference compound
N-{2-[butyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide (CM1003232) Butyl(ethyl)sulfamoyl ethyl side chain Not reported 899740-00-2 Increased lipophilicity due to ethyl substitution
N-{4-[(butylcarbamoyl)methyl]-1,3-thiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide (CM1003388) Thiazole ring with carbamoyl linkage Not reported 1005308-46-2 Enhanced hydrogen-bonding potential
N-[2-(cyclopentylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide (BF96334) Cyclopentylsulfamoyl ethyl side chain 340.3947 899980-46-2 Reduced steric bulk compared to butyl substituents

Key Observations :

  • The butyl(methyl)sulfamoyl group in the reference compound balances lipophilicity and steric hindrance, which may influence membrane permeability and target binding.
  • The thiazole-containing analog (CM1003388) introduces heterocyclic rigidity, which could enhance target selectivity .
Functional Analogs with Sulfamoyl or Benzodioxole Moieties

Table 2: Pharmacologically Active Analogs

Compound Name Structure/Substituents Activity/Application Notes
Tulmimetostat (C28H36ClN3O5S) 2H-1,3-benzodioxole-5-carboxamide with complex substituents Antineoplastic Targets epigenetic regulators; approved for oncology
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole core with benzyl(methyl)sulfamoyl Antifungal (C. albicans) Inhibits thioredoxin reductase
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole with cyclohexyl(ethyl)sulfamoyl Antifungal (C. albicans) Enhanced solubility due to furan

Key Observations :

  • Tulmimetostat shares the 2H-1,3-benzodioxole-5-carboxamide core but incorporates a methylsulfanyl pyridinone group, enabling epigenetic modulation .
  • LMM5 and LMM11 highlight the therapeutic relevance of sulfamoyl-linked heterocycles (1,3,4-oxadiazoles) in antifungal drug development. Their activity against C.
Physicochemical and Conformational Comparisons
  • Conformational Flexibility: Mono- and bis-amide intermediates (e.g., ethyl 6-[(4-{4-[{[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}sulfamoyl)pyridin-2-yl]carbonyl}(methyl)amino]-3-nitrobenzyl}-2-nitrophenyl)(methyl)carbamoyl]pyridine-2-carboxylate) exhibit slow conformational exchange rates, detectable via NMR at 298 K . This suggests that the reference compound’s sulfamoyl ethyl chain may adopt multiple conformers, influencing binding dynamics.
  • Tautomerism: Analogs like N-[4-hydroxy-2-(4-nitroanilino)-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide (5bb) exist as tautomeric mixtures, a property that could extend to the reference compound if hydroxyl or thiol groups are present .

Biological Activity

N-{2-[butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article provides a comprehensive overview of its biological properties, including enzyme inhibition, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a benzodioxole moiety, a sulfamoyl group , and an amide linkage , which contribute to its chemical reactivity and biological activity. The presence of the benzodioxole structure is particularly noteworthy as it is associated with various pharmacological properties, including antioxidant and anticancer activities.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. The sulfamoyl group plays a crucial role in mimicking substrate structures or binding to active sites of enzymes, disrupting critical cellular pathways. This mechanism positions the compound as a potential candidate for therapeutic applications in areas such as cancer treatment and antimicrobial activity.

In Vitro Studies

Recent studies have highlighted the efficacy of similar benzodioxole derivatives against various biological targets:

  • Enzyme Inhibition : Compounds structurally related to this compound have demonstrated potent inhibition against α-amylase with IC50 values ranging from 0.68 to 0.85 µM. Such inhibition is relevant for managing conditions like diabetes by regulating carbohydrate metabolism .
  • Cytotoxicity : MTS assays conducted on cancer cell lines indicate that certain derivatives exhibit significant cytotoxic effects while maintaining safety profiles for normal cells (IC50 > 150 µM) . This selectivity is crucial for developing effective anticancer therapies.

Case Study 1: Antidiabetic Potential

In vivo studies involving related benzodioxole compounds have shown promising results in reducing blood glucose levels in diabetic mice. For instance, a derivative demonstrated a reduction from 252.2 mg/dL to 173.8 mg/dL after administration, suggesting potential applications in diabetes management .

Case Study 2: Anticancer Activity

Research focusing on the anticancer properties of benzodioxole derivatives has revealed significant activity against multiple cancer cell lines. One compound exhibited IC50 values ranging from 26 to 65 µM across different cancer types, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of this compound, we can compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamideBenzodioxole and sulfonamide groupsPotential for diverse biological activity
N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]-4-morpholine})Similar benzodioxole structureFocused on different biological targets
N-(1,3-benzodioxol-5-yl)benzamideLacks sulfamoyl groupSimpler structure; different applications

Q & A

Q. What are the recommended synthetic routes for synthesizing N-{2-[butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the 1,3-benzodioxole-5-carboxamide core. The sulfamoyl ethyl group is introduced via nucleophilic substitution or coupling reactions. Key steps include:
  • Core formation : Condensation of substituted benzodioxole precursors with carboxamide derivatives under reflux conditions (e.g., using DMF as a solvent at 100–120°C) .
  • Sulfamoylation : Reaction with butyl(methyl)sulfamoyl chloride in the presence of a base (e.g., triethylamine) to functionalize the ethyl linker .
  • Optimization : Yield and purity depend on stoichiometric ratios, temperature control, and purification techniques (e.g., column chromatography or recrystallization). Impurities often arise from incomplete sulfamoylation or side reactions at the benzodioxole oxygen .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Essential for confirming the benzodioxole core (δ 5.9–6.2 ppm for methylenedioxy protons) and sulfamoyl ethyl chain (δ 3.1–3.5 ppm for sulfonamide-linked CH₂ groups) .
  • LC-MS/MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects trace impurities. High-resolution MS is critical for distinguishing isobaric intermediates .
  • HPLC-PDA : Quantifies purity (>95% for research-grade material) using C18 reverse-phase columns and acetonitrile/water gradients .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical goggles are mandatory due to potential irritancy .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination. Degradation products may require specialized disposal .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of the sulfamoyl group in modulating biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs lacking the sulfamoyl group or with modified substituents (e.g., ethyl vs. propyl chains). Compare bioactivity in enzyme inhibition assays (e.g., kinase or protease panels) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., carbonic anhydrase) to assess sulfamoyl interactions .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model sulfamoyl-protein binding poses and identify critical hydrogen bonds .

Q. How can contradictory bioactivity data across studies (e.g., varying IC₅₀ values) be systematically resolved?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to control for inter-lab variability .
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., mixed-effects regression) to account for differences in cell lines, assay conditions, or compound purity .
  • Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

Q. What in silico strategies are effective for predicting off-target interactions or toxicity profiles?

  • Methodological Answer :
  • Pharmacophore Modeling : Use tools like Schrödinger’s Phase to identify shared motifs with known toxicophores (e.g., reactive sulfonamide metabolites) .
  • ADMET Prediction : Platforms like SwissADME or ProTox-II assess solubility, cytochrome P450 interactions, and hepatotoxicity risks based on structural descriptors .

Q. What formulation strategies improve the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use PEG-400 or Captisol® to enhance aqueous solubility while monitoring for precipitation under physiological pH .
  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolytic or oxidative degradation pathways .

Q. How can structure-activity relationships (SAR) be established for analogs with modified benzodioxole or sulfamoyl groups?

  • Methodological Answer :
  • Parallel Synthesis : Generate a library of analogs via combinatorial chemistry, varying substituents on the benzodioxole (e.g., electron-withdrawing groups) and sulfamoyl chain length .
  • Free-Wilson Analysis : Statistically correlate structural modifications with bioactivity trends to identify critical pharmacophoric elements .
  • Crystallography : Solve co-crystal structures of analogs with target proteins to visualize binding mode changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.